molecular formula C9H13Cl2N3 B1459034 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride CAS No. 1864059-62-0

4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride

Cat. No. B1459034
CAS RN: 1864059-62-0
M. Wt: 234.12 g/mol
InChI Key: KGPSHFBHVQGSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride, also known as TTDC, is a synthetic organic compound that is used in research studies and laboratory experiments. It is a bicyclic compound that is composed of a seven-membered ring fused with a three-membered ring. It is a colorless solid that is soluble in water, alcohols, and other polar solvents.

Scientific Research Applications

4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride has been used in a variety of scientific research applications, including studies of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has been used to study the mechanism of action of a variety of drugs, including antifungal agents, antiviral agents, and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs, including the effects on the cardiovascular system, the central nervous system, and the immune system. Additionally, it has been used to develop new drugs, including new antifungal agents and antiviral agents.

Mechanism of Action

The mechanism of action of 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride is not well understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. It is believed to bind to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for the synthesis of these molecules. Additionally, it is believed to interact with the cell membrane, leading to changes in the permeability of the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. Additionally, it is believed to interact with the cell membrane, leading to changes in the permeability of the cell membrane. This could lead to changes in the uptake and release of various molecules, such as ions, amino acids, and other small molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride in laboratory experiments include its low toxicity, its low cost, and its availability. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using this compound in laboratory experiments is its lack of specificity. While it can inhibit the activity of a variety of enzymes, it does not have the same specificity as other compounds. As a result, it is not as effective as other compounds in inhibiting the activity of a specific enzyme.

Future Directions

Future research on 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing methods to increase its specificity so that it can be used to target specific enzymes. Additionally, research should focus on developing methods to increase its solubility in aqueous solutions, as this could make it easier to use in laboratory experiments. Finally, research should focus on developing methods to increase its stability in aqueous solutions, as this could make it more useful in laboratory experiments.

properties

IUPAC Name

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8;;/h4-6,8,12H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPSHFBHVQGSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
Reactant of Route 2
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
Reactant of Route 3
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
Reactant of Route 4
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
Reactant of Route 5
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
Reactant of Route 6
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride

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